![molecular formula C15H16N4O2S2 B2760506 (E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine CAS No. 866049-35-6](/img/structure/B2760506.png)
(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine” is a complex organic molecule. It contains several functional groups and rings, including a methoxy group, a sulfanyl group, a triazolothiadiazine ring, and an ethylidene group .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, has been reported in the literature . These compounds are typically synthesized through reactions involving hydrazonoyl halides, alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied, which have profound importance in drug design, discovery, and development .Aplicaciones Científicas De Investigación
- Researchers have synthesized novel bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives using this compound. These derivatives exhibit dual inhibition of PARP-1 (an enzyme involved in DNA repair) and EGFR (epidermal growth factor receptor). Compound 8i, in particular, demonstrated promising cytotoxic activity against MDA-MB-231 breast cancer cells, outperforming the drug Erlotinib. It induced apoptosis, upregulated pro-apoptotic genes (P53, Bax, caspases), and downregulated anti-apoptotic Bcl2. Molecular docking studies supported its binding affinity to PARP-1 and EGFR active sites .
- Among [1,2,4]triazolo[4,3-a]quinoxaline compounds, derivative 8b displayed significant antiviral activity by reducing the number of viral plaques. This suggests potential applications in antiviral drug development .
- Given the reliance of breast cancer cells on DNA repair pathways, compounds related to our target molecule may be explored for their ability to suppress DNA-damage responses selectively in cancer cells .
- The 1,2,4-triazole-containing scaffold, to which our compound belongs, has pharmacological importance. Researchers continue to investigate its diverse applications, including anticancer and antiviral properties .
- Insights from the molecular docking studies can guide further drug design and optimization efforts. Researchers may explore modifications to enhance binding affinity and specificity for PARP-1 and EGFR .
- Considering the dual inhibition of PARP-1 and EGFR, our compound could be part of combination therapy regimens for breast cancer treatment. Combining it with other targeted agents may enhance efficacy while minimizing resistance .
Anti-Breast Cancer Agents:
Antiviral Activity:
DNA Repair Pathways Modulation:
Pharmacological Significance:
Drug Design and Optimization:
Combination Therapy Strategies:
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In particular, the structure–activity relationship of similar compounds has been a focus of research .
Propiedades
IUPAC Name |
(E)-N-methoxy-2-(2-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10-14(23-15-16-9-17-19(10)15)11(18-21-3)8-22-13-7-5-4-6-12(13)20-2/h4-7,9H,8H2,1-3H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUYDHUZOKIZNU-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOC)CSC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OC)/CSC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.